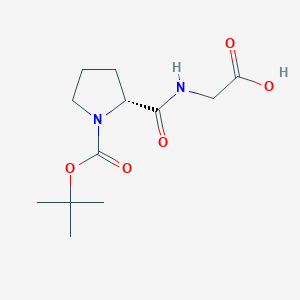

1-Boc-D-prolyl-glycine

Description

1-Boc-D-prolyl-glycine (CAS: 250290-80-3) is a protected dipeptide derivative featuring a tert-butoxycarbonyl (Boc) group on the D-proline residue and a glycine moiety. Its molecular formula is C₁₂H₂₀N₂O₅, with a molecular weight of 272.30 g/mol . The Boc group serves as a temporary protective moiety in peptide synthesis, enabling selective deprotection under acidic conditions while preserving other functional groups.

Properties

IUPAC Name |

2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJXCLBLFPFXEN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Functionalization and Amino Acid Loading

SPPS remains the dominant method for synthesizing N-Boc-D-prolyl-glycine due to its scalability and automation potential. Wang or 2-chlorotrityl chloride resins are typically employed for carboxylate anchoring. For example, coupling N-Boc-D-proline to the resin involves activating the carboxyl group with hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM), achieving >95% loading efficiency. Subsequent glycine incorporation utilizes standard Fmoc- or Boc-protected derivatives, with coupling monitored via Kaiser ninhydrin tests.

Deprotection and Cleavage Protocols

Post-synthesis, the Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v), followed by neutralization with diisopropylethylamine (DIEA). Final cleavage from the resin employs TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours, yielding crude N-Boc-D-prolyl-glycine with purities exceeding 85% before HPLC purification.

Solution-Phase Synthesis Techniques

Carbodiimide-Mediated Coupling

The solution-phase method employs DCC or ethylcarbodiimide hydrochloride (EDC) with HOBt to activate N-Boc-D-proline’s carboxyl group. Reaction with glycine methyl ester in dimethylformamide (DMF) at 0–5°C for 24 hours produces the dipeptide in 70–80% yield (Table 1). Side products, including dicyclohexylurea, are removed via aqueous extraction.

Table 1: Comparative Yields of Solution-Phase Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| DCC/HOBt | DCC, HOBt, DIEA | DMF | 0–5°C | 78 |

| EDC/HOAt | EDC, HOAt, DIEA | DCM | RT | 82 |

| Mixed Anhydride | Isobutyl chloroformate | THF | -15°C | 68 |

Mixed Anhydride Approach

Generating a mixed anhydride intermediate with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) enhances reactivity. Adding glycine tert-butyl ester at -15°C minimizes racemization, yielding 68% product after silica gel chromatography. This method is less favored due to stringent temperature requirements and lower efficiency compared to carbodiimide strategies.

Enzymatic and Biocatalytic Approaches

Prolyl Oligopeptidase-Mediated Synthesis

Recent advances exploit prolyl oligopeptidases for stereoselective coupling. Immobilized enzymes on chitosan beads catalyze the condensation of N-Boc-D-proline and glycine ethyl ester in aqueous buffer (pH 7.4) at 37°C. While yields remain modest (45–50%), this method eliminates racemization and reduces solvent waste.

Subtilisin Variants in Organic Media

Engineered subtilisin Carlsberg variants (e.g., subtilisin 8350) achieve 60% conversion in tert-amyl alcohol with 10% water content. Kinetic resolution favors the D-proline configuration, though extended reaction times (72 hours) limit industrial applicability.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Purity (%) | Enantiomeric Excess (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| SPPS | ≥95 | >99 | High | High solvent use |

| DCC/HOBt (solution) | 85–90 | 98 | Moderate | Moderate |

| Enzymatic | 75–80 | >99 | Low | Low |

SPPS offers superior purity and scalability but requires costly resins and solvents. Solution-phase methods balance cost and efficiency, whereas enzymatic routes prioritize sustainability at the expense of yield.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions: 1-Boc-D-prolyl-glycine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Deprotected Amino Acids: Removal of the Boc group yields D-prolyl-glycine.

Peptides: Coupling reactions produce longer peptide chains.

Scientific Research Applications

Neuroprotective Applications

1-Boc-D-prolyl-glycine has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that cyclic prolyl glycine (cPG), a related compound, exhibits properties that can mitigate neuronal damage. For instance, cPG has shown promise in treating conditions such as:

- Alzheimer's Disease : cPG is believed to enhance cognitive function by regulating insulin-like growth factor-1 (IGF-1) levels, which are crucial for neuronal survival and plasticity .

- Parkinson's Disease : The administration of cPG has been associated with improved functional recovery in models of nigral-striatal lesions, suggesting its potential as a therapeutic agent for Parkinson's .

- Multiple Sclerosis : cPG may facilitate remyelination processes following white matter injury, thus offering therapeutic avenues for demyelinating diseases .

Drug Discovery and Development

The unique structure of 1-Boc-D-prolyl-glycine positions it as an essential building block in drug discovery. The compound's favorable pharmacokinetic properties enhance its utility in developing new therapeutic agents. Notable applications include:

- Peptide Drug Design : The dipeptide structure allows for modifications that can improve binding affinity and specificity towards biological targets, making it valuable in the optimization of lead compounds .

- Scaffold Hopping : Researchers are exploring the use of cyclic dipeptides like 1-Boc-D-prolyl-glycine to develop novel scaffolds that can lead to new classes of drugs with enhanced efficacy and safety profiles .

Metabolic Regulation

Research has highlighted the role of 1-Boc-D-prolyl-glycine in metabolic processes, particularly its influence on collagen metabolism and the regulation of hypoxia-inducible factors (HIFs). Key findings include:

- Collagen Synthesis : Proline derivatives have been shown to enhance collagen synthesis, which is critical for tissue repair and regeneration .

- HIF Regulation : Proline plays a role in modulating HIF-1α activity, influencing cellular responses to oxygen availability and potentially impacting cancer progression .

Case Studies and Research Findings

Several studies have documented the effects of 1-Boc-D-prolyl-glycine and related compounds:

Mechanism of Action

The mechanism of action of 1-Boc-D-prolyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Key Properties

- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition .

- Safety : Classified under hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Precautionary measures include avoiding dust inhalation (P261) and using protective gloves (P280) .

- Applications : Widely used in solid-phase peptide synthesis (SPPS) for constructing chiral peptides and peptidomimetics due to its stereochemical stability and compatibility with coupling reagents.

Comparison with Similar Compounds

Below is a systematic comparison of 1-Boc-D-prolyl-glycine with structurally related compounds, focusing on molecular features, synthesis, and applications.

Structural and Functional Analogues

Table 1: Key Properties of 1-Boc-D-prolyl-glycine and Analogues

Research Findings and Trends

Recent studies emphasize the superiority of Boc-protected derivatives in synthesizing enantiomerically pure peptides, particularly for oncology and neurology targets . Analogues like N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-L-serylglycine (CAS: 62635-86-3) are gaining traction in glycopeptide research due to their enhanced solubility .

Biological Activity

1-Boc-D-prolyl-glycine is a synthetic amino acid derivative, specifically a Boc-protected form of D-prolyl-glycine. The Boc (tert-butoxycarbonyl) group is utilized in organic synthesis to protect amino groups during chemical reactions, making this compound significant in peptide synthesis and various biochemical applications. Its unique structure imparts distinct biological activities, particularly in the context of protein synthesis, enzyme interactions, and cellular signaling.

1-Boc-D-prolyl-glycine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is known to interact with various enzymes, including prolyl oligopeptidase, which is essential for the metabolism of proline-containing peptides. This interaction is vital for regulating peptide metabolism and cellular processes.

Cellular Effects

The compound has been shown to influence several cellular functions:

- Cell Signaling: It modulates signaling pathways that affect gene expression and cellular metabolism.

- Cell Proliferation: In HepG2 cells, 1-Boc-D-prolyl-glycine enhances insulin-like growth factor-1 (IGF-1) secretion, promoting cell proliferation.

- Neuroprotection: Similar compounds, such as glycine, exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Molecular Mechanism

The molecular mechanism of action involves binding to specific enzymes and proteins, leading to either inhibition or activation. For instance:

- Enzyme Interaction: It can inhibit prolyl oligopeptidase activity, thereby regulating the cleavage of proline-containing peptides.

- Gene Expression Modulation: The compound influences the expression of genes related to metabolic functions and stress responses.

Dosage Effects in Animal Models

Research indicates that the biological effects of 1-Boc-D-prolyl-glycine vary with dosage:

Synthesis Route

The synthesis of 1-Boc-D-prolyl-glycine typically involves:

- Protection of D-Proline: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a basic environment.

- Coupling with Glycine: The Boc-protected D-proline is coupled with glycine via coupling reagents such as dicyclohexylcarbodiimide (DCC), often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

The compound undergoes several chemical reactions:

- Deprotection: The Boc group can be removed under acidic conditions.

- Coupling Reactions: It can be coupled with other amino acids or peptides to form longer chains.

- Oxidation/Reduction Reactions: Less common but possible under certain conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-Boc-L-prolyl-glycine | L-enantiomer of proline | Similar peptide synthesis roles |

| 1-Boc-D-alanyl-glycine | Boc-protected dipeptide with alanine | Variations in biological activity |

| 1-Boc-D-prolyl-alanine | Similar structure with alanine | Different metabolic pathways |

Uniqueness: The presence of the D-enantiomer in 1-Boc-D-prolyl-glycine allows for distinct biological activities compared to its L-counterpart, making it valuable for studying stereochemistry's effects on peptide function and structure.

Neuroprotective Effects

Research has demonstrated that glycine derivatives exhibit protective effects against neurodegeneration. For instance:

- A study found that glycine reduced oxidative stress markers and apoptosis in neuronal cells exposed to harmful agents like d-galactose. This suggests potential therapeutic applications for compounds like 1-Boc-D-prolyl-glycine in neuroprotection .

Collagen Synthesis

Proline precursors are critical for collagen synthesis. Studies indicate that amino acids like proline enhance collagen deposition and improve wound healing outcomes in animal models. This highlights the potential applications of 1-Boc-D-prolyl-glycine in regenerative medicine .

Q & A

Q. 1.1. What are the optimal synthetic routes for 1-Boc-D-prolyl-glycine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : The Boc (tert-butyloxycarbonyl) group is commonly used for amine protection in peptide synthesis. For 1-Boc-D-prolyl-glycine, solid-phase peptide synthesis (SPPS) or solution-phase methods are viable. SPPS offers advantages in stepwise coupling, while solution-phase may require orthogonal protection strategies for carboxyl and amine groups.

- Reaction Optimization : Solvent polarity (e.g., DMF for SPPS vs. dichloromethane for solution-phase), coupling agents (HOBt/DIC), and temperature (0–25°C) critically affect yield. Post-synthesis purification via reversed-phase HPLC or flash chromatography is recommended to achieve >95% purity .

- Data Validation : Characterization via /-NMR, FT-IR (amide I/II bands), and mass spectrometry (ESI-MS) ensures structural fidelity. Compare retention times with known standards to confirm purity .

Q. 1.2. How can researchers validate the stereochemical integrity of 1-Boc-D-prolyl-glycine during synthesis?

Methodological Answer:

- Chiral Analysis : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10) to resolve D/L-proline enantiomers.

- Circular Dichroism (CD) : Proline’s rigid pyrrolidine ring exhibits distinct CD signatures in the 200–230 nm range. Compare spectra with D-proline reference data to confirm configuration.

- X-ray Crystallography : For definitive confirmation, crystallize the compound and resolve its structure, as demonstrated in analogous prolyl-glycine peptides .

Advanced Research Questions

Q. 2.1. How does the conformational flexibility of 1-Boc-D-prolyl-glycine influence its interactions with enzymatic targets (e.g., prolyl hydroxylases)?

Methodological Answer:

- Conformational Analysis : Employ NMR spectroscopy (e.g., - NOESY) to identify key torsional angles (ϕ/ψ) and hydrogen-bonding patterns. Compare with computational models (e.g., DFT or MD simulations) to predict low-energy conformers.

- Enzymatic Assays : Incubate 1-Boc-D-prolyl-glycine with recombinant prolyl hydroxylases (e.g., PHD2) under normoxic/hypoxic conditions. Monitor hydroxylation via LC-MS for mass shifts (+16 Da) or fluorogenic probes. Note that Boc protection may sterically hinder enzyme access, requiring deprotection prior to assays .

- Contradiction Management : If enzymatic activity contradicts computational predictions, re-evaluate solvent effects (e.g., DMSO vs. aqueous buffers) or probe for alternative binding conformers using stopped-flow kinetics .

Q. 2.2. What experimental strategies can resolve discrepancies in reported stability data for 1-Boc-D-prolyl-glycine under varying pH and temperature conditions?

Methodological Answer:

- Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 25–60°C) with periodic sampling. Quantify degradation products (e.g., free proline/glycine) via HPLC-UV or LC-MS.

- Kinetic Modeling : Apply Arrhenius or Eyring equations to extrapolate shelf-life. For pH-dependent degradation, use quadratic or nonlinear regression to model hydrolysis rates.

- Contradiction Analysis : If literature reports conflict (e.g., stability in acidic vs. neutral media), verify buffer composition (e.g., ionic strength, counterions) and exclude light/oxygen artifacts by conducting experiments under inert atmospheres .

Q. 2.3. How can researchers design studies to probe the role of 1-Boc-D-prolyl-glycine in modulating hypoxia-inducible factor (HIF) pathways?

Methodological Answer:

- Hypoxia Mimicry : Use CoCl or dimethyloxalylglycine (DMOG) to stabilize HIF-1α in cell cultures. Treat with 1-Boc-D-prolyl-glycine and quantify HIF-1α via Western blot or ELISA.

- Competitive Binding Assays : Radiolabeled (e.g., ) 1-Boc-D-prolyl-glycine can compete with endogenous proline residues in HIF-1α’s ODD domain. Measure displacement using scintillation counting or autoradiography .

- Transcriptional Readouts : Perform qRT-PCR for HIF target genes (e.g., VEGF, EPO) to assess functional downstream effects. Include siRNA knockdown of prolyl hydroxylases to isolate mechanism .

Methodological Considerations for Data Interpretation

Q. 3.1. How should researchers address low reproducibility in synthesizing 1-Boc-D-prolyl-glycine across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt IUPAC-recommended procedures for Boc protection/deprotection, including exact equivalents of reagents (e.g., 1.1 eq DIC) and reaction timelines.

- Interlaboratory Validation : Share batches between labs for cross-characterization using harmonized analytical methods (e.g., USP-grade HPLC columns).

- Error Tracking : Use failure mode and effects analysis (FMEA) to identify critical variables (e.g., moisture in DMF) and implement corrective actions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.